9-methyl-2,7-dinitro-9H-fluorene
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Overview
Description
9-methyl-2,7-dinitro-9H-fluorene is an organic compound with the molecular formula C14H10N2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two nitro groups at the 2 and 7 positions, and a methyl group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,7-dinitro-9H-fluorene typically involves the nitration of 9-methylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:
Nitration of 9-methylfluorene:
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,7-dinitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 9-methyl-2,7-diamino-9H-fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 9-carboxy-2,7-dinitro-9H-fluorene.
Scientific Research Applications
9-methyl-2,7-dinitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorene derivatives and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-methyl-2,7-dinitro-9H-fluorene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,7-dinitrofluorene: Similar structure but lacks the methyl group at the 9 position.
9-methylfluorene: Similar structure but lacks the nitro groups at the 2 and 7 positions.
2,7-dinitro-9H-fluoren-9-one: Similar structure but contains a ketone group at the 9 position instead of a methyl group.
Uniqueness
9-methyl-2,7-dinitro-9H-fluorene is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
32501-43-2 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
9-methyl-2,7-dinitro-9H-fluorene |
InChI |
InChI=1S/C14H10N2O4/c1-8-13-6-9(15(17)18)2-4-11(13)12-5-3-10(16(19)20)7-14(8)12/h2-8H,1H3 |
InChI Key |
WGBGEDCUEKJPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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